molecular formula C21H22N2O6 B1503773 3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid CAS No. 370891-25-1

3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid

Cat. No.: B1503773
CAS No.: 370891-25-1
M. Wt: 398.4 g/mol
InChI Key: LBABDCBWBCYJSH-UHFFFAOYSA-N
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Description

3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid is a chemical compound with a unique molecular structure featuring a piperazine ring substituted with carboxyl and benzyloxycarbonyl groups. Known for its significant properties in synthetic chemistry and scientific research, this compound finds applications across diverse fields, including medicinal chemistry, biochemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid often begins with the selection of appropriate piperazine derivatives. The process typically involves multiple steps, including:

  • Nitration of Piperazine: Introduction of nitro groups into the piperazine ring under acidic conditions.

  • Reduction of Nitro Groups: Conversion of nitro groups to amino groups through catalytic hydrogenation.

  • Protection of Amino Groups: Conversion to benzyloxycarbonyl groups using benzyl chloroformate under basic conditions.

Industrial Production Methods:

On an industrial scale, the compound can be produced through continuous flow synthesis, optimizing reaction conditions such as temperature, pressure, and solvent to increase yield and purity. Utilizing automated systems reduces human error and ensures consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The benzyloxycarbonyl groups can be oxidized to yield carboxyl derivatives.

  • Reduction: Reduction reactions can selectively target the piperazine ring, modifying its electronic properties.

Common Reagents and Conditions:

  • Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents like lithium aluminium hydride or catalytic hydrogenation.

  • Substitution: Utilizing nucleophiles like alkyl halides, with reactions typically occurring under basic or acidic conditions depending on the desired product.

Major Products Formed:

The primary products formed from these reactions can range from piperazine derivatives to compounds with varying degrees of oxidation, reduction, or functional group substitution, tailored for specific applications in research and industry.

Scientific Research Applications

3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid is utilized in various research domains:

  • Chemistry: Employed as a key intermediate in the synthesis of complex organic molecules.

  • Biology: Used to study the interaction of piperazine derivatives with biological macromolecules.

  • Medicine: Investigated for potential therapeutic properties and as a building block for drug development.

  • Industry: Applied in the development of new materials with specific electronic and mechanical properties.

Mechanism of Action

The mechanism by which 3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid exerts its effects is primarily through its interaction with biological targets. Its piperazine ring can bind to various receptors or enzymes, influencing their activity. The benzyloxycarbonyl groups offer steric hindrance, affecting the compound's binding affinity and specificity.

Molecular Targets and Pathways:

  • Targets include enzymes like proteases and receptors involved in neurotransmission.

  • Pathways influenced involve signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Compared to other piperazine derivatives, 3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid stands out due to the presence of dual benzyloxycarbonyl groups, which enhance its reactivity and functional versatility.

List of Similar Compounds:

  • 2,5-Dihydroxy-1,4-benzoquinone

  • 4-Nitropyridine N-oxide

  • N-Benzylpiperazine

Hope this deep dive into this compound was helpful! If there's more to explore, let's dig in.

Properties

IUPAC Name

3,4-bis(phenylmethoxycarbonyl)piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6/c24-19(25)17-18(20(26)28-13-15-7-3-1-4-8-15)23(12-11-22-17)21(27)29-14-16-9-5-2-6-10-16/h1-10,17-18,22H,11-14H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBABDCBWBCYJSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(N1)C(=O)O)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678781
Record name 3,4-Bis[(benzyloxy)carbonyl]piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370891-25-1
Record name 3,4-Bis[(benzyloxy)carbonyl]piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid
Reactant of Route 2
3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid
Reactant of Route 3
3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid
Reactant of Route 4
3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid
Reactant of Route 5
3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid
Reactant of Route 6
3,4-Bis((benzyloxy)carbonyl)piperazine-2-carboxylic acid

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